molecular formula C19H26N4O2S B7075800 N-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide

N-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide

Cat. No.: B7075800
M. Wt: 374.5 g/mol
InChI Key: ZLJXXSSXDREVKQ-UHFFFAOYSA-N
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Description

N-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines several functional groups, including a morpholine ring, a thiophene ring, and an indazole core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-22(19(24)14-4-5-15-12-20-21-16(15)11-14)13-17(18-3-2-10-26-18)23-6-8-25-9-7-23/h2-3,10,12,14,17H,4-9,11,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJXXSSXDREVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(C1=CC=CS1)N2CCOCC2)C(=O)C3CCC4=C(C3)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable precursor, such as a substituted phenylhydrazine.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated indazole derivative.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophilic intermediate.

    N-Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent, such as methyl iodide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction, under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or functional groups.

Scientific Research Applications

N-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may exhibit biological activities, making it a potential candidate for drug discovery and development. Researchers can study its interactions with biological targets to identify potential therapeutic applications.

    Medicine: The compound’s unique structure may allow it to interact with specific molecular targets, leading to potential applications in the treatment of diseases. It can be investigated for its pharmacological properties and therapeutic potential.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide can be compared with other similar compounds, such as:

    N-methyl-N-(2-piperidin-4-yl-2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide: This compound features a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.

    N-methyl-N-(2-morpholin-4-yl-2-furanyl-2-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide: This compound has a furan ring instead of a thiophene ring, potentially leading to variations in reactivity and biological activity.

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